N-(4-(Benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a benzyloxybenzyl group attached to a pyridazine ring, making it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds have been found to target leukotriene a-4 hydrolase in humans .
Mode of Action
It’s known that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that the compound might interact with its targets through a free radical mechanism .
Biochemical Pathways
The compound’s benzylic position and its susceptibility to free radical attack suggest that it might be involved in oxidative degradation pathways .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion properties .
Result of Action
Action Environment
The compound’s susceptibility to free radical attack suggests that oxidative conditions might influence its action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzyloxybenzyl intermediate. This intermediate is then reacted with a pyridazine derivative under specific conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position yields benzoic acid derivatives, while reduction of the carbonyl group results in alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(benzyloxy)benzyl)-4-aminoquinolines: These compounds share a similar benzyloxybenzyl group but differ in the core structure, leading to different reactivity and applications.
Benzylpenicillin: Although structurally different, benzylpenicillin also features a benzyl group and is used in medicinal chemistry.
Uniqueness
N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of antimicrobial and antiviral research. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.
1. Synthesis and Structure
The compound belongs to a class of pyridazine derivatives, which have been synthesized through various methods. One prominent synthesis route involves the reaction of 4-(benzyloxy)benzylamine with 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives. The structural formula can be represented as:
This compound features a benzyloxy group that enhances its lipophilicity and potentially its biological activity.
2.1 Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of compounds related to N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. A significant study evaluated a series of 4-aminoquinolines that included this compound's structure. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line treatment for tuberculosis. The selectivity index was favorable, showing minimal cytotoxicity towards Vero and HepG2 cell lines, which suggests potential for therapeutic use against Mycobacterium tuberculosis without significant toxicity to human cells .
2.2 Antiviral Activity
The compound has also been investigated for its antiviral properties. Similar structures have demonstrated inhibition of HIV integrase, with some derivatives showing low micromolar IC50 values. The presence of the benzyloxy group is hypothesized to play a critical role in enhancing the bioavailability and efficacy against viral targets .
The mechanisms underlying the biological activity of N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involve several pathways:
- Inhibition of Enzyme Activity : Inhibitors targeting key enzymes in pathogens such as HIV and M. tuberculosis have been identified, with the compound's structure allowing it to interact effectively with these enzymes.
- Selective Toxicity : The compound's ability to selectively inhibit pathogen growth while preserving host cell viability is crucial for its development as a therapeutic agent.
4. Research Findings and Case Studies
Study | Compound | Target Pathogen | MIC (µg/mL) | Selectivity Index |
---|---|---|---|---|
N-(4-(benzyloxy)benzyl)-4-aminoquinoline | M. tuberculosis | 0.5 | >100 | |
Related pyridazine derivative | HIV | 1.77 | >50 |
These studies illustrate the promising potential of this compound in treating serious infections while minimizing side effects.
5. Conclusion
N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide shows significant promise as an antimicrobial and antiviral agent based on current research findings. Its structural properties contribute to its biological activity, making it a candidate for further development in drug discovery efforts aimed at combating resistant strains of pathogens such as M. tuberculosis and HIV.
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-N-[(4-phenylmethoxyphenyl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-23-19(24)12-11-18(22-23)20(25)21-13-15-7-9-17(10-8-15)26-14-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEYCXBBBSDJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.